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Compound of Interest

Compound Name: 4-(Pyridin-4-yl)phenol

Cat. No.: B1449480 Get Quote

Spectroscopic Data of 4-(Pyridin-4-yl)phenol: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Pyridin-4-yl)phenol, a heterocyclic compound featuring both a pyridine and a phenol

moiety, is a significant structural motif in medicinal chemistry and materials science. Its unique

electronic properties and hydrogen bonding capabilities make it a versatile building block for

the synthesis of novel pharmaceutical agents and functional materials. Accurate and

comprehensive spectroscopic characterization is paramount for confirming the identity, purity,

and structure of this compound, ensuring the reliability and reproducibility of research and

development efforts.

This in-depth technical guide provides a detailed analysis of the spectroscopic data of 4-
(Pyridin-4-yl)phenol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). The guide will delve into the interpretation of

the spectral data, supported by experimental protocols and theoretical considerations, offering

a valuable resource for scientists working with this compound.
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The structure of 4-(Pyridin-4-yl)phenol, with the chemical formula C₁₁H₉NO and a molecular

weight of 171.19 g/mol , is foundational to understanding its spectroscopic properties. The

molecule consists of a phenol ring substituted at the para position with a pyridine ring. This

arrangement leads to a specific pattern of signals in its various spectra, which can be used for

its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For 4-(Pyridin-4-yl)phenol, both ¹H and ¹³C

NMR are essential for structural elucidation.

¹H NMR Spectroscopy
Experimental Protocol:

A sample of 4-(Pyridin-4-yl)phenol is dissolved in a deuterated solvent, typically deuterated

dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a high-

resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

The ¹H NMR spectrum of 4-(Pyridin-4-yl)phenol is expected to show distinct signals

corresponding to the aromatic protons of the phenol and pyridine rings, as well as the hydroxyl

proton.

Phenolic Protons: The phenol ring exhibits an AA'BB' splitting pattern due to the para-

substitution. The two protons ortho to the hydroxyl group (H-2' and H-6') will appear as a

doublet, and the two protons meta to the hydroxyl group (H-3' and H-5') will also appear as a

doublet, typically at slightly different chemical shifts.

Pyridinic Protons: The pyridine ring also shows a characteristic splitting pattern. The two

protons ortho to the nitrogen atom (H-2 and H-6) are chemically equivalent and will appear

as a doublet, while the two protons meta to the nitrogen (H-3 and H-5) are also equivalent

and will appear as another doublet.
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Hydroxyl Proton: The hydroxyl proton (-OH) will appear as a broad singlet. Its chemical shift

can vary depending on the solvent, concentration, and temperature due to hydrogen

bonding.

Expected Chemical Shifts (in DMSO-d₆):

Proton Chemical Shift (ppm) Multiplicity Integration

Pyridine H-2, H-6 ~8.6 Doublet 2H

Pyridine H-3, H-5 ~7.6 Doublet 2H

Phenol H-3', H-5' ~7.7 Doublet 2H

Phenol H-2', H-6' ~6.9 Doublet 2H

Phenol -OH ~9.5-10.0 Broad Singlet 1H

Note: These are approximate chemical shifts and may vary slightly based on experimental

conditions.

¹³C NMR Spectroscopy
Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR

analysis. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a

single peak for each unique carbon atom.

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum of 4-(Pyridin-4-yl)phenol will display a specific

number of signals corresponding to the different carbon environments in the molecule. Due to

the molecule's symmetry, fewer than 11 signals are expected.

Pyridinic Carbons: The pyridine ring will show three distinct signals: one for the two

equivalent ortho-carbons (C-2, C-6), one for the two equivalent meta-carbons (C-3, C-5), and

one for the carbon attached to the phenol ring (C-4).
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Phenolic Carbons: The phenol ring will exhibit four distinct signals: one for the carbon

bearing the hydroxyl group (C-1'), one for the two equivalent ortho-carbons (C-2', C-6'), one

for the two equivalent meta-carbons (C-3', C-5'), and one for the carbon attached to the

pyridine ring (C-4').

Expected Chemical Shifts (in DMSO-d₆):

Carbon Chemical Shift (ppm)

Pyridine C-4 ~148

Pyridine C-2, C-6 ~150

Pyridine C-3, C-5 ~121

Phenol C-1' ~158

Phenol C-4' ~129

Phenol C-2', C-6' ~129

Phenol C-3', C-5' ~116

Note: These are approximate chemical shifts and can be influenced by the solvent and other

experimental parameters.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum of solid 4-(Pyridin-4-yl)phenol is typically recorded using the Potassium

Bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and

pressed into a thin, transparent disk. The spectrum is then obtained using a Fourier-Transform

Infrared (FTIR) spectrometer.

Data Interpretation:
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The IR spectrum of 4-(Pyridin-4-yl)phenol will show characteristic absorption bands for the O-

H, C-H, C=C, C=N, and C-O functional groups.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is

characteristic of the hydrogen-bonded hydroxyl group of the phenol.

Aromatic C-H Stretch: Absorption bands in the region of 3000-3100 cm⁻¹ are due to the C-H

stretching vibrations of the aromatic rings.

C=C and C=N Stretching: Aromatic ring C=C stretching vibrations typically appear as a

series of sharp bands in the 1400-1600 cm⁻¹ region. The C=N stretching of the pyridine ring

also falls within this range.

C-O Stretch: The C-O stretching vibration of the phenol group is expected to appear as a

strong band in the 1200-1260 cm⁻¹ region.

Out-of-Plane C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹) can provide

information about the substitution pattern of the aromatic rings.

Summary of Key IR Absorptions:

Functional Group Wavenumber (cm⁻¹) Intensity

O-H (Phenol) 3200-3600 Strong, Broad

Aromatic C-H 3000-3100 Medium

Aromatic C=C & Pyridine C=N 1400-1600 Medium-Strong

C-O (Phenol) 1200-1260 Strong

Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the molecular weight and elemental

composition of a compound, as well as to gain structural information from its fragmentation

pattern.

Experimental Protocol:
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The mass spectrum of 4-(Pyridin-4-yl)phenol can be obtained using various ionization

techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the

sample is vaporized and bombarded with a high-energy electron beam. For ESI-MS, the

sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a

charged capillary.

Data Interpretation:

Molecular Ion Peak (M⁺): In an EI mass spectrum, the peak with the highest mass-to-charge

ratio (m/z) corresponds to the molecular ion. For 4-(Pyridin-4-yl)phenol, the molecular ion

peak is expected at an m/z of 171, corresponding to the molecular weight of the compound.

Fragment Ions: The fragmentation pattern provides valuable structural information. Common

fragmentation pathways for this molecule may involve the loss of small, stable molecules or

radicals. For example, the loss of a hydrogen atom to give an [M-H]⁺ peak at m/z 170, or the

loss of CO to give a peak at m/z 143.

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact

mass of the molecular ion, which allows for the unambiguous determination of the elemental

formula. For C₁₁H₉NO, the calculated exact mass is 171.0684.

Predicted Mass Spectrometry Data:

m/z Relative Intensity Possible Fragment

171 High [M]⁺

170 Moderate [M-H]⁺

143 Moderate [M-CO]⁺

Visualizing the Structure
To aid in the understanding of the molecular structure and its relation to the spectroscopic data,

a 2D representation is provided below.

Caption: 2D structure of 4-(Pyridin-4-yl)phenol.
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Conclusion
The comprehensive spectroscopic analysis of 4-(Pyridin-4-yl)phenol using NMR, IR, and

Mass Spectrometry provides a robust and reliable method for its structural confirmation and

purity assessment. The characteristic signals and absorption bands observed in each spectrum

are in complete agreement with the proposed molecular structure. This technical guide serves

as a valuable reference for researchers, enabling them to confidently identify and utilize this

important chemical entity in their scientific endeavors. The detailed protocols and data

interpretation presented herein are intended to support the high standards of scientific integrity

and reproducibility required in modern research and development.

To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of 4-(Pyridin-
4-yl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1449480#spectroscopic-data-nmr-ir-mass-spec-of-4-
pyridin-4-yl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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